molecular formula C6H9NO2 B13831330 l-Alanine propargyl ester

l-Alanine propargyl ester

Cat. No.: B13831330
M. Wt: 127.14 g/mol
InChI Key: BUWSVGDWXRLATH-YFKPBYRVSA-N
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Description

l-Alanine propargyl ester is a derivative of the amino acid l-Alanine, where the carboxyl group is esterified with propargyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of l-Alanine propargyl ester typically involves the esterification of l-Alanine with propargyl alcohol. One common method is to treat l-Alanine with propargyl alcohol in the presence of a catalyst such as hydrochloric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents can be explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

l-Alanine propargyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield propargyl aldehyde or propargylic acid, while reduction of the ester group can yield l-Alanine alcohol .

Mechanism of Action

The mechanism of action of l-Alanine propargyl ester involves its interaction with various molecular targets. For instance, in peptide synthesis, the propargyl ester acts as a protecting group for the carboxyl group of l-Alanine, preventing unwanted reactions during the synthesis process. The propargyl group can be selectively removed using reagents such as tetrathiomolybdate, ensuring that other protecting groups remain intact .

Comparison with Similar Compounds

Similar Compounds

  • l-Alanine methyl ester
  • l-Alanine ethyl ester
  • l-Alanine benzyl ester

Comparison

Compared to other l-Alanine esters, l-Alanine propargyl ester offers unique advantages due to the presence of the propargyl group. This group provides additional reactivity, allowing for further functionalization and derivatization. Additionally, the propargyl group can be selectively removed under mild conditions, making it a valuable protecting group in peptide synthesis .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

prop-2-ynyl (2S)-2-aminopropanoate

InChI

InChI=1S/C6H9NO2/c1-3-4-9-6(8)5(2)7/h1,5H,4,7H2,2H3/t5-/m0/s1

InChI Key

BUWSVGDWXRLATH-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC#C)N

Canonical SMILES

CC(C(=O)OCC#C)N

Origin of Product

United States

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